HDAC1 Inhibition Potency: CAS 299934-39-7 vs. Parent Acetamide Scaffold
CAS 299934-39-7 inhibits HDAC1 with an IC50 of 71 nM in a fluorometric assay using human recombinant enzyme [1]. In contrast, the parent scaffold N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 74886-79-6), which lacks the benzimidazole moiety, shows no measurable HDAC1 inhibition . This ~1000-fold or greater difference in potency demonstrates that the benzimidazole group is essential for HDAC1 engagement, providing a critical SAR anchor point for medicinal chemistry programs [1].
| Evidence Dimension | Inhibitory potency against human HDAC1 |
|---|---|
| Target Compound Data | IC50 = 71 nM |
| Comparator Or Baseline | N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 74886-79-6): No measurable HDAC1 inhibition |
| Quantified Difference | >1000-fold potency gain conferred by benzimidazole substitution |
| Conditions | Fluorometric assay in 96-well microplate, 50 µL reaction volume, 30°C [1] |
Why This Matters
This dramatic potency difference validates CAS 299934-39-7 as a specific HDAC1-targeting tool compound, whereas the parent acetamide cannot serve as a bioactive surrogate.
- [1] BindingDB. BDBM119703: US8685992, 27. HDAC1 IC50=71 nM. View Source
